Evofosfamide

Content Navigation

Tumor hypoxia drives chemoresistance and radioresistance. Evofosfamide (TH-302) selectively releases DNA crosslinker Br-IPM under

CAS Number

Product Name

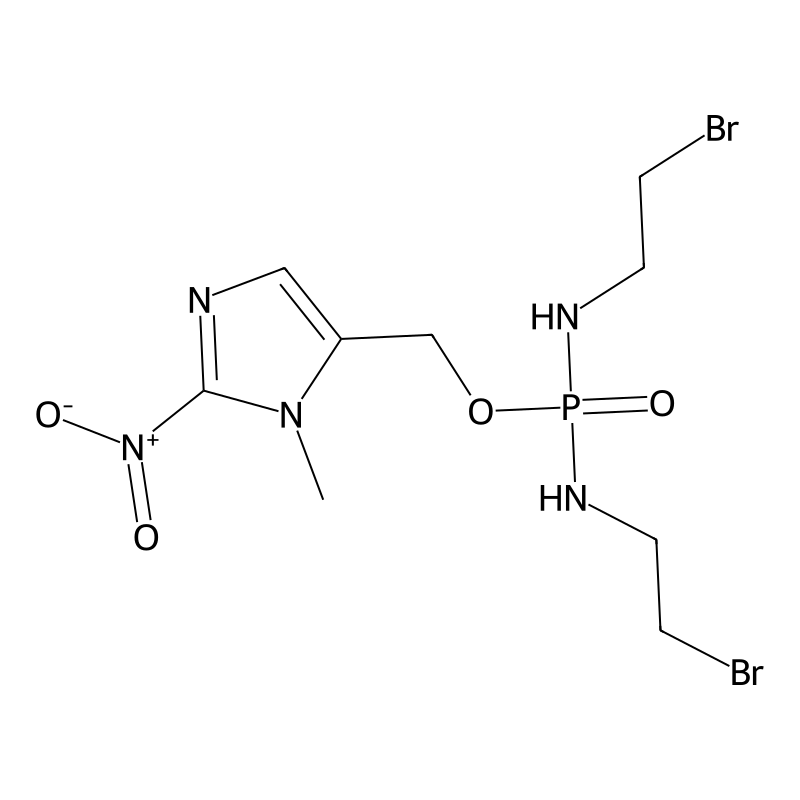

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Evofosfamide, also known as TH-302, is a second-generation hypoxia-activated prodrug (HAP). It is designed for selective activity within the low-oxygen microenvironments characteristic of solid tumors, which are often resistant to conventional therapies. Structurally, it comprises a 2-nitroimidazole trigger linked to the DNA cross-linking agent bromo-isophosphoramide mustard (Br-IPM). Under hypoxic conditions (<0.5% O2), cellular reductases activate the 2-nitroimidazole moiety, leading to the release of the cytotoxic Br-IPM payload, which then induces DNA inter- and intra-strand crosslinks, inhibiting replication and promoting cell death. In normoxic environments, the prodrug remains largely inert, a key attribute for minimizing systemic toxicity compared to non-targeted alkylating agents.

Research Fit

References

- [1] Sun, J. D., et al. 'TH-302 is a hypoxia-activated prodrug that sensitizes cells to formatted cell death by targeting the tumor microenvironment.' *Cancer research* 72.5 (2012): 1138-1149.

- [2] Duan, J. X., et al. 'Evofosfamide (TH-302) in combination with gemcitabine in previously untreated patients with metastatic or locally advanced unresectable pancreatic ductal adenocarcinoma: Primary analysis of the randomized, double-blind phase III MAESTRO study.' *Journal of Clinical Oncology* 34.15_suppl (2016): 4007-4007.

- [3] Meng, F., et al. 'Evofosfamide (TH-302), a hypoxia-activated prodrug, for the treatment of pancreatic cancer.' *Expert opinion on investigational drugs* 24.5 (2015): 705-716.

- [4] Saggar, J. K., et al. 'Evofosfamide: a novel hypoxia-activated prodrug for the treatment of cancer.' *Expert opinion on investigational drugs* 22.10 (2013): 1335-1345.

- [17] Weiss, G. J., et al. 'Phase 1 study of the safety, tolerability, and pharmacokinetics of TH-302, a hypoxia-activated prodrug, in patients with advanced solid malignancies.' *Clinical cancer research* 17.9 (2011): 2997-3004.

- [23] Serdjebi, C., et al. 'Evofosfamide is effective against pediatric aggressive glioma cell lines in hypoxic conditions and potentiates the effect of cytotoxic chemotherapy and ionizing radiations.' *Cancers* 13.8 (2021): 1801.

- [25] Hunter, F. W., W. R. Wilson, and K. O. Hicks. 'Hypoxia-activated prodrugs: paths forward in the era of personalised medicine.' *British journal of cancer* 114.10 (2016): 1071-1077.

Substituting Evofosfamide is challenging due to its integrated design. Using its active metabolite, bromo-isophosphoramide mustard (Br-IPM), directly would eliminate the critical hypoxia-targeting mechanism, leading to indiscriminate systemic toxicity characteristic of traditional alkylating agents. Conversely, substituting with another class of hypoxia-activated prodrug, such as tirapazamine, is not straightforward. Tirapazamine generates a different DNA-damaging radical species and relies on different cellular reductases for activation, resulting in a distinct efficacy and toxicity profile. Furthermore, the specific 2-nitroimidazole trigger on Evofosfamide is engineered for optimal activation kinetics and release of the Br-IPM payload, a feature not interchangeable with other HAP triggers. Therefore, the unique combination of the trigger and the specific cytotoxic payload in Evofosfamide confers a non-generic functional profile.

Substitution Risk

References

- [1] Evofosfamide - Wikipedia. Accessed April 24, 2026.

- [4] Liu, Q., et al. 'Comparison of hypoxia-activated prodrug evofosfamide (TH-302) and ifosfamide in preclinical non-small cell lung cancer models.' *Translational oncology* 8.6 (2015): 464-472.

- [26] Wang, L. V., et al. 'Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers.' *International journal of molecular sciences* 21.14 (2020): 4954.

High Hypoxic Cytotoxicity Ratio (HCR) Demonstrates Superior Target Selectivity

Evofosfamide demonstrates a high degree of selective cytotoxicity under hypoxic conditions compared to normoxic conditions. In one study, the IC50 value for Evofosfamide was 10 µM under hypoxic conditions (N2) versus 1000 µM under normoxic conditions (21% O2), yielding a Hypoxic Cytotoxicity Ratio (HCR) of 100. In another study across a panel of nasopharyngeal carcinoma (NPC) cell lines, the sensitization under hypoxia ranged from ninefold to over 300-fold. This high HCR is a key performance indicator of its ability to spare healthy, well-oxygenated tissue while targeting hypoxic tumor cells.

| Evidence Dimension | Hypoxic Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia) |

| Target Compound Data | 100 (in one study); 9 to >300 (in another study across multiple cell lines) |

| Comparator Or Baseline | Implicit baseline of 1 (no selectivity) |

| Quantified Difference | Up to 300-fold greater potency in hypoxic vs. normoxic conditions |

| Conditions | In vitro cytotoxicity assays in human cancer cell lines (e.g., NPC lines) under hypoxic (N2 or 1% O2) versus normoxic (21% O2) conditions. |

A high HCR provides quantitative assurance of target selectivity, which is critical for researchers needing to minimize off-target effects in models where both hypoxic and normoxic cells are present.

Synergistic Efficacy with Standard Chemotherapeutic Agents

Evofosfamide demonstrates synergistic activity when combined with standard-of-care chemotherapies, such as gemcitabine, particularly in resistant tumor models. In a Phase II trial for advanced pancreatic cancer, the combination of Evofosfamide and gemcitabine resulted in a median progression-free survival (PFS) of 5.6 months, compared to 3.6 months for gemcitabine alone. Preclinical studies support this, showing that in SU.86.86 pancreatic cancer cells, the combination of Evofosfamide and gemcitabine was significantly more effective at inducing double-stranded DNA breaks than either drug alone or the calculated sum of their independent effects. This synergy allows for enhanced efficacy in established research models.

| Evidence Dimension | Median Progression-Free Survival (PFS) |

| Target Compound Data | 5.6 months (in combination with gemcitabine) |

| Comparator Or Baseline | 3.6 months (gemcitabine monotherapy) |

| Quantified Difference | 2.0-month improvement in median PFS |

| Conditions | Phase II clinical trial in patients with advanced pancreatic cancer (NCT01144455). |

For researchers modeling combination therapies, this evidence justifies the selection of Evofosfamide as a synergistic partner to overcome resistance associated with standard agents in hypoxic tumors.

Favorable Pharmacokinetic Profile for Preclinical Modeling

Evofosfamide exhibits a favorable pharmacokinetic profile characterized by rapid clearance and dose-proportional exposure, simplifying its use in preclinical models. In a Phase 1 study, Evofosfamide was rapidly cleared from plasma with an average terminal half-life of 0.70 hours. Plasma concentrations of the active metabolite, Br-IPM, were only about 1-2% of the parent prodrug concentrations, indicating efficient containment of the cytotoxic agent until hypoxic activation. Furthermore, allometric scaling from nonclinical species to humans accurately predicted key pharmacokinetic parameters, demonstrating translational relevance and predictability for experimental design.

| Evidence Dimension | Terminal Half-Life (Human) |

| Target Compound Data | ~0.70 - 0.78 hours (42-47 minutes) |

| Comparator Or Baseline | Active Metabolite (Br-IPM) plasma concentration is only 1-2% of parent compound |

| Quantified Difference | N/A (Profile characteristic) |

| Conditions | Phase 1 clinical trials in patients with advanced solid malignancies. |

A well-characterized, predictable, and short pharmacokinetic half-life allows for precise control over dosing schedules and exposure times in experimental settings, enhancing the reproducibility of research.

Modeling Combination Therapies to Overcome Hypoxia-Induced Chemoresistance

Evofosfamide is the right choice for preclinical studies designed to overcome resistance to standard agents like gemcitabine, doxorubicin, or cisplatin in solid tumor models known for significant hypoxia (e.g., pancreatic, non-small cell lung, nasopharyngeal carcinoma). Its demonstrated synergistic effect allows researchers to investigate mechanisms of reversing chemoresistance that is specifically mediated by the hypoxic tumor microenvironment.

Investigating Synergies with Radiation Therapy

For radiobiology research, Evofosfamide can be used to selectively target and eliminate radioresistant hypoxic cell populations. Studies have shown that combining Evofosfamide with ionizing radiation provides a significant therapeutic benefit in tumor models. This makes it a suitable tool for developing and testing protocols that integrate HAPs to sensitize tumors to radiation.

Preclinical Evaluation of Immuno-Oncology Combinations

Given that tumor hypoxia creates an immunosuppressive barrier that limits T-cell infiltration, Evofosfamide is a relevant agent for studies aiming to enhance the efficacy of immune checkpoint inhibitors. Preclinical data suggests Evofosfamide can reduce tumor hypoxia, thereby potentially restoring T-cell access and sensitizing immunologically 'cold' tumors to immunotherapies.

Application Fit Matrix

References

- [1] Brender, J. R., et al. 'Evofosfamide and Gemcitabine Act Synergistically in Pancreatic Cancer Xenografts by Dual Action on Tumor Vasculature and Inhibition of Homologous Recombination DNA Repair.' *Antioxidants & redox signaling* 39.7-9 (2023): 432-444.

- [2] Ganjoo, K. N., et al. 'A Phase I study of the safety and pharmacokinetics of the hypoxia-activated prodrug TH-302 in combination with doxorubicin in patients with advanced soft tissue sarcoma.' *Oncology* 80.5-6 (2011): 335-341.

- [3] Li, Y., et al. 'Efficacy of the hypoxia-activated prodrug evofosfamide (TH-302) in nasopharyngeal carcinoma in vitro and in vivo.' *Journal of Experimental & Clinical Cancer Research* 35.1 (2016): 1-11.

- [4] Peeters, S. G., et al. 'Radiotherapy synergizes with the hypoxia-activated prodrug evofosfamide: in vitro and in vivo studies.' *Antioxidants & redox signaling* 29.17 (2018): 1641-1654.

- [5] Evofosfamide Trial Targets Hypoxia in Resistant Solid Tumors. Targeted Oncology. Published March 10, 2025.

- [6] ImmunoGenesis Acquires Rights to Evofosfamide to Strengthen “Cold” Tumor Targeting Pipeline. ImmunoGenesis Press Release. Published December 8, 2020.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

2: Portwood S, Lal D, Hsu YC, Vargas R, Johnson MK, Wetzler M, Hart CP, Wang ES. Activity of the hypoxia-activated prodrug, TH-302, in preclinical human acute myeloid leukemia models. Clin Cancer Res. 2013 Dec 1;19(23):6506-19. doi: 10.1158/1078-0432.CCR-13-0674. Epub 2013 Oct 2. PubMed PMID: 24088735.

3: Hu J, Van Valckenborgh E, Xu D, Menu E, De Raeve H, De Bryune E, Xu S, Van Camp B, Handisides D, Hart CP, Vanderkerken K. Synergistic induction of apoptosis in multiple myeloma cells by bortezomib and hypoxia-activated prodrug TH-302, in vivo and in vitro. Mol Cancer Ther. 2013 Sep;12(9):1763-73. doi: 10.1158/1535-7163.MCT-13-0123. Epub 2013 Jul 5. PubMed PMID: 23832122.

4: Cárdenas-RodrÃguez J, Li Y, Galons JP, Cornnell H, Gillies RJ, Pagel MD, Baker AF. Imaging biomarkers to monitor response to the hypoxia-activated prodrug TH-302 in the MiaPaCa2 flank xenograft model. Magn Reson Imaging. 2012 Sep;30(7):1002-9. doi: 10.1016/j.mri.2012.02.015. Epub 2012 May 1. PubMed PMID: 22554971; PubMed Central PMCID: PMC3402593.

5: Liu Q, Sun JD, Wang J, Ahluwalia D, Baker AF, Cranmer LD, Ferraro D, Wang Y, Duan JX, Ammons WS, Curd JG, Matteucci MD, Hart CP. TH-302, a hypoxia-activated prodrug with broad in vivo preclinical combination therapy efficacy: optimization of dosing regimens and schedules. Cancer Chemother Pharmacol. 2012 Jun;69(6):1487-98. doi: 10.1007/s00280-012-1852-8. Epub 2012 Mar 2. PubMed PMID: 22382881; PubMed Central PMCID: PMC3985381.

6: Jung D, Jiao H, Duan JX, Matteucci M, Wang R. Metabolism and excretion of TH-302 in dogs. Xenobiotica. 2012 Jul;42(7):687-700. doi: 10.3109/00498254.2011.650234. Epub 2012 Feb 21. PubMed PMID: 22352389.

7: Sun JD, Liu Q, Wang J, Ahluwalia D, Ferraro D, Wang Y, Duan JX, Ammons WS, Curd JG, Matteucci MD, Hart CP. Selective tumor hypoxia targeting by hypoxia-activated prodrug TH-302 inhibits tumor growth in preclinical models of cancer. Clin Cancer Res. 2012 Feb 1;18(3):758-70. doi: 10.1158/1078-0432.CCR-11-1980. Epub 2011 Dec 19. PubMed PMID: 22184053.

8: Meng F, Evans JW, Bhupathi D, Banica M, Lan L, Lorente G, Duan JX, Cai X, Mowday AM, Guise CP, Maroz A, Anderson RF, Patterson AV, Stachelek GC, Glazer PM, Matteucci MD, Hart CP. Molecular and cellular pharmacology of the hypoxia-activated prodrug TH-302. Mol Cancer Ther. 2012 Mar;11(3):740-51. doi: 10.1158/1535-7163.MCT-11-0634. Epub 2011 Dec 6. PubMed PMID: 22147748.

9: Jung D, Jiao H, Duan JX, Matteucci M, Wang R. Metabolism, pharmacokinetics and excretion of a novel hypoxia activated cytotoxic prodrug, TH-302, in rats. Xenobiotica. 2012 Apr;42(4):372-88. doi: 10.3109/00498254.2011.622810. Epub 2011 Oct 17. PubMed PMID: 22004352.

10: Jung D, Lin L, Jiao H, Cai X, Duan JX, Matteucci M. Pharmacokinetics of TH-302: a hypoxically activated prodrug of bromo-isophosphoramide mustard in mice, rats, dogs and monkeys. Cancer Chemother Pharmacol. 2012 Mar;69(3):643-54. doi: 10.1007/s00280-011-1741-6. Epub 2011 Oct 1. PubMed PMID: 21964906.

Explore Compound Types